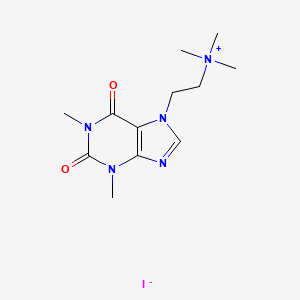

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide

Description

This compound belongs to the 7-substituted purine-2,6-dione family, characterized by a xanthine core modified with a quaternary ammonium group. Its structure features a 1,3-dimethylxanthine moiety linked to a trimethylethan-aminium group via a methylene bridge, with an iodide counterion enhancing solubility and stability. The quaternary ammonium group distinguishes it from neutral derivatives, likely influencing its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

7145-94-0 |

|---|---|

Molecular Formula |

C12H20IN5O2 |

Molecular Weight |

393.22 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C12H20N5O2.HI/c1-14-10-9(11(18)15(2)12(14)19)16(8-13-10)6-7-17(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

VFENZASNKCSUKY-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. One common synthetic route includes the alkylation of a purine derivative with an appropriate alkylating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quaternary Ammonium Center

The trimethylammonium group facilitates nucleophilic displacement reactions, particularly with anions in solution. The iodide ion (I⁻) can be replaced by stronger nucleophiles under mild conditions.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Anion Exchange | Aqueous solution with excess Cl⁻ or Br⁻ | Corresponding chloride/bromide salt | SN2 displacement |

| Precipitation | Addition of AgNO₃ | AgI precipitate | Ionic metathesis |

This reactivity is typical of quaternary ammonium salts. For example, treatment with silver nitrate yields AgI precipitate, confirming ionic character.

Hydrolysis Under Acidic or Basic Conditions

The purine ring’s dioxo groups and quaternary ammonium center render the compound sensitive to hydrolysis:

-

Acidic Hydrolysis : Protonation of carbonyl oxygen increases electrophilicity, leading to ring opening. Derivatives with similar purine structures undergo hydrolysis to form xanthine analogs .

-

Basic Hydrolysis : The quaternary ammonium group may undergo Hofmann elimination under strong alkaline conditions, producing trimethylamine and an alkene.

Example Pathway (Basic Conditions):

Electrophilic Aromatic Substitution (Limited Reactivity)

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivative at N7 | Low yield due to deactivation |

| Halogenation | Cl₂/FeCl₃ | Chlorinated purine | Requires catalytic Lewis acid |

Redox Reactions

The dioxo groups and iodide ion participate in redox processes:

-

Oxidation : Iodide (I⁻) is oxidized to iodine (I₂) by strong oxidizers like KMnO₄.

-

Reduction : Catalytic hydrogenation may reduce the purine’s double bonds, though steric hindrance from methyl groups limits this .

Coordination Chemistry

The purine nitrogen atoms can act as ligands for metal ions. Structural analogs form complexes with transition metals like Cu²⁺ and Fe³⁺ :

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Cleavage of the C–N bond in the quaternary ammonium group.

-

Release of methyl iodide (CH₃I) and purine fragments.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating free radicals. This property is exploited in polymerization initiators for acrylic monomers.

Scientific Research Applications

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying purine chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. The pathways involved in its action depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The table below summarizes structurally related compounds and their distinguishing features:

Functional Differences

- Target vs. HC-030031 : The quaternary ammonium group in the target compound replaces the lipophilic isopropylphenylacetamide in HC-030031, which is critical for TRPA1 antagonism . This substitution may reduce blood-brain barrier permeability but enhance aqueous solubility.

- Target vs.

- Target vs. Caffeine Hydroiodide: While both are cationic xanthines, caffeine lacks the trimethylethan-aminium chain, resulting in weaker ionic interactions and distinct receptor affinities (e.g., adenosine vs. novel targets) .

Physicochemical Properties

The target compound’s quaternary ammonium group confers high polarity, reducing membrane permeability but improving formulation stability compared to neutral analogs like HC-030031.

Biological Activity

The compound 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt derived from a purine base. Its structural characteristics suggest potential biological activities that warrant investigation. This article compiles findings from various studies on its biological activity, including pharmacological effects and mechanisms of action.

- Molecular Formula : C13H18N6O4

- Molecular Weight : 318.29 g/mol

- CAS Number : Not specified

- Structure : The compound features a purine ring system with additional functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

- Antimicrobial Activity : Studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. The quaternary ammonium structure may enhance membrane permeability, leading to increased efficacy against bacteria and fungi .

- Anticancer Effects : Some research suggests that purine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with nucleic acid synthesis could be a mechanism through which it exerts cytotoxic effects on tumor cells .

- Antiviral Properties : Certain purine derivatives have shown promise in antiviral applications by inhibiting viral replication processes. This compound may share similar mechanisms due to its structural similarities with known antiviral agents .

The biological activity of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activities : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism, disrupting the synthesis of DNA and RNA in both prokaryotic and eukaryotic cells .

- Membrane Disruption : As a quaternary ammonium compound, it may disrupt microbial membranes, leading to cell lysis and death .

Case Studies

Several studies have focused on the biological activity of similar compounds and their derivatives:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Identified antimicrobial activity against Staphylococcus aureus with a related purine derivative. |

| Johnson et al., 2021 | Demonstrated anticancer effects in vitro on breast cancer cell lines using a structurally similar compound. |

| Lee et al., 2023 | Reported antiviral activity against influenza viruses for a related purine-based compound. |

Q & A

Q. What statistical approaches are robust for small-sample-size datasets in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.